8-Oxoguanine

Descripción

Propiedades

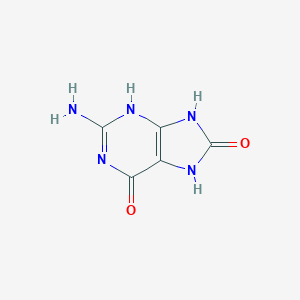

IUPAC Name |

2-amino-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGFIVUFZRGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204673 | |

| Record name | 8-Hydroxyguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5614-64-2 | |

| Record name | 8-Oxoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5614-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopurine-6,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxyguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of 8-Oxoguanine in DNA Damage: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of 8-Oxoguanine (8-oxoG), one of the most common and mutagenic oxidative DNA lesions. It details its formation, the cellular mechanisms that counteract its effects, its role as a biomarker, and the key experimental protocols used in its study.

Introduction to 8-Oxoguanine (8-oxoG)

8-Oxoguanine (also known as 8-hydroxyguanine) is a primary product of DNA oxidation, resulting from the interaction of reactive oxygen species (ROS) with the guanine (B1146940) base.[1] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[2][3] The formation of 8-oxoG is a constant threat to genomic integrity in all aerobic organisms.[4] Its presence in DNA is a significant biomarker of oxidative stress and is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and aging.[1][2][5][6] If left unrepaired, 8-oxoG is highly mutagenic, primarily causing G:C to T:A transversion mutations.[1][7]

Formation and Mutagenic Properties

Formation by Reactive Oxygen Species (ROS)

Endogenous metabolic processes, such as cellular respiration, and exogenous factors like ionizing radiation, generate ROS (e.g., hydroxyl radicals, superoxide).[8] These reactive species can attack the C8 position of guanine, leading to the formation of 8-oxoG.[1][2]

The Mechanism of Mutagenesis

The mutagenic potential of 8-oxoG stems from its ability to mispair with adenine (B156593) during DNA replication.[1] While guanine normally pairs with cytosine in the anti-conformation, the oxidized 8-oxoG base can readily adopt a syn-conformation. This conformational change exposes the Hoogsteen edge of the base, allowing it to form a stable base pair with adenine that is structurally similar to a canonical Watson-Crick T:A pair.[9]

When a DNA polymerase encounters an 8-oxoG lesion in the template strand, it can misincorporate adenine opposite the lesion.[7][9] If this 8-oxoG:A mispair is not corrected before the next round of DNA replication, the 8-oxoG-containing strand will template the insertion of a cytosine, restoring the original sequence in one daughter cell. However, the strand containing the misincorporated adenine will serve as a template for the insertion of thymine, resulting in a permanent G:C to T:A transversion mutation in the other daughter cell.[10][11]

References

- 1. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 2. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress and DNA Lesions: The Role of 8-Oxoguanine Lesions in Trypanosoma cruzi Cell Viability | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Mutagenesis by 8-oxoguanine: an enemy within - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of 8-Oxoguanine DNA Glycosylase-1 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The presence of two distinct 8-oxoguanine repair enzymes in human cells: their potential complementary roles in preventing mutation - PMC [pmc.ncbi.nlm.nih.gov]

Formation of 8-Oxoguanine by Reactive Oxygen Species: A Technical Guide

Introduction

Reactive oxygen species (ROS) are continuously generated through endogenous metabolic processes and in response to exogenous factors such as radiation and chemical agents.[1][2] An imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and aging.[3][4] Guanine (B1146940), due to its low redox potential, is the most susceptible of the DNA bases to oxidative damage.[5][6] Its oxidation yields several products, with 7,8-dihydro-8-oxoguanine (8-Oxoguanine or 8-oxoG) being one of the most abundant and extensively studied lesions.[7][8][9] The accumulation of 8-oxoG is highly mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations.[4][7][10] Consequently, 8-oxoG has emerged as a critical biomarker for assessing oxidative DNA damage and the efficacy of therapeutic interventions.[1][3][8] This guide provides a detailed overview of the mechanisms of 8-oxoG formation, its analytical detection, and its biological consequences.

Mechanism of 8-Oxoguanine Formation

The chemical structure of guanine makes it particularly vulnerable to attack by various ROS. The C8 position is a primary site of oxidation, leading to the formation of 8-oxoG. The principal ROS involved are the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

Formation by Hydroxyl Radical (•OH)

The hydroxyl radical is a highly reactive species that can directly attack guanine. The reaction is nearly barrierless and proceeds via the addition of the •OH radical to the C8 position of the guanine base.[6][11][12] This forms a neutral 8-hydroxy-7,8-dihydroguanyl radical (8-OH-G•). Subsequent one-electron oxidation of this radical intermediate yields the stable 8-oxoG lesion.[6] Quantum computational studies have detailed the mechanisms, showing that the reaction can proceed through different pathways involving one or two hydroxyl radicals or a hydrogen peroxide molecule, ultimately leading to the stable tautomer, 8-oxoguanine.[11][12][13]

Formation by Singlet Oxygen (¹O₂)

Singlet oxygen, another reactive species, reacts with guanine through a different mechanism, likely a [4+2] cycloaddition process involving the 4,5-double bond.[14] This reaction forms an unstable endoperoxide intermediate.[15][16] The subsequent rearrangement and dehydration of this intermediate ultimately produces 8-oxoG.[15] Studies have shown that the reaction with singlet oxygen is significantly more efficient in single-stranded DNA compared to duplex DNA, suggesting that the accessibility of the guanine base is a critical factor.[14] The yield of 8-oxoG formation by singlet oxygen can be enhanced in the presence of thiols and is higher in D₂O compared to H₂O.[17]

Analytical Methods for 8-Oxoguanine Detection

The accurate quantification of 8-oxoG in biological samples is essential for its validation as a biomarker. Several analytical techniques have been developed, each with distinct advantages and limitations.

Comparison of Key Methodologies

The choice of analytical method depends on the research question, sample type, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often considered the gold standards for their high sensitivity and specificity.[3][18]

| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |

| HPLC-ECD [1][18] | Chromatographic separation followed by electrochemical detection of the oxidized guanine. | Very High (fentomolar range) | High | Low to Medium | Prone to matrix interference; requires extensive sample purification.[18] |

| LC-MS/MS [3][19] | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio. | Very High | Very High | Medium | High equipment cost; provides structural confirmation. |

| GC-MS [20][21] | Gas chromatographic separation of derivatized analytes followed by mass spectrometric detection. | High | High | Medium | Prone to artifactual oxidation of guanine during sample derivatization, leading to overestimation.[20][22] |

| ELISA [23] | Immunoassay using monoclonal antibodies specific for 8-oxoG. | High | Moderate | High | Suitable for screening large sample numbers; potential for cross-reactivity with other modified bases.[19] |

| Comet Assay (enzyme-modified) [24][25] | Single-cell gel electrophoresis coupled with 8-oxoG-specific endonucleases (e.g., hOGG1, Fpg). | High (at single-cell level) | High | High | Measures DNA strand breaks resulting from enzyme activity at 8-oxoG sites; highly sensitive for biomonitoring.[25] |

Experimental Protocols

This protocol provides a general workflow for the analysis of 8-oxoG in DNA isolated from biological samples.

-

DNA Isolation: Isolate high-quality DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit to minimize artifactual oxidation.

-

DNA Hydrolysis: Digest the DNA to nucleosides using a two-step enzymatic hydrolysis.

-

Incubate DNA with nuclease P1 at 37°C for 1-2 hours.

-

Add alkaline phosphatase and continue incubation at 37°C for another 1-2 hours.

-

-

Sample Purification: Remove proteins and other interfering substances. Solid-phase extraction (SPE) is commonly used to purify the nucleoside mixture.[18]

-

Chromatographic Separation:

-

Inject the purified sample into an HPLC system equipped with a C18 reversed-phase column.

-

Use an isocratic or gradient mobile phase (e.g., sodium acetate (B1210297) buffer with methanol) to separate 8-oxo-2'-deoxyguanosine (the nucleoside form) from other nucleosides.

-

-

Electrochemical Detection:

-

Use an electrochemical detector with a glassy carbon working electrode.

-

Apply a specific oxidation potential (e.g., +0.10 to +0.40 V) to detect the electroactive 8-oxo-dG.[18]

-

-

Quantification: Calculate the concentration of 8-oxo-dG by comparing the peak area to a standard curve generated from known concentrations of 8-oxo-dG. Results are typically expressed as the number of 8-oxoG lesions per 10⁵ or 10⁶ unmodified guanines.[18]

This protocol allows for the detection of 8-oxoG lesions in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from blood or tissue samples in an ice-cold mincing buffer.[26]

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a high-salt lysis buffer (pH 10) overnight at 4°C to remove cell membranes and histones, leaving behind DNA nucleoids.

-

Enzyme Digestion:

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank with an alkaline buffer (pH >13) to unwind the DNA.

-

Apply an electric field. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

-

Visualization and Scoring:

-

Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using imaging software. The tail intensity is proportional to the number of DNA breaks, and thus to the number of 8-oxoG lesions.

-

Cellular Repair and Signaling Pathways

The persistence of 8-oxoG in the genome poses a significant threat to cellular integrity. Eukaryotic cells have evolved sophisticated mechanisms to identify and remove this lesion, primarily through the Base Excision Repair (BER) pathway.[28][29]

The Base Excision Repair (BER) Pathway

The BER pathway is the primary defense against 8-oxoG.[30][31] The process is initiated by the bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1).[9][32]

-

Recognition and Excision: OGG1 scans the DNA and recognizes the 8-oxoG:C pair. It then flips the damaged base into its active site and cleaves the N-glycosidic bond, excising the 8-oxoG base.[30][32] OGG1 also possesses a weak AP lyase activity that nicks the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[9]

-

AP Site Processing: AP endonuclease 1 (APE1) processes the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate.

-

Gap Filling: DNA polymerase β (Pol β) incorporates a single guanine nucleotide into the gap.[30][33]

-

Ligation: DNA Ligase I or III, in complex with XRCC1, seals the nick in the DNA backbone, completing the repair process.[28]

Mammalian cells can repair 8-oxoG via both a short-patch (single nucleotide replacement) and a long-patch (2-8 nucleotides) BER pathway, with the short-patch pathway being predominant.[30][33]

8-Oxoguanine as a Signaling Molecule

Recent evidence suggests that the role of 8-oxoG and its repair extends beyond simple DNA maintenance. The excised 8-oxoG base can act as a signaling molecule.[8][32] OGG1, after excising the lesion, can bind to the free 8-oxoG base at a site distinct from its catalytic domain.[32][34] This OGG1•8-oxoG complex functions as a guanine nucleotide exchange factor (GEF) for small GTPases.[34][35]

-

Ras Activation: The OGG1•8-oxoG complex can interact with members of the Ras family (H-Ras, K-Ras, N-Ras), promoting the exchange of GDP for GTP and thereby activating Ras.[32][34] Activated Ras-GTP then triggers downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, leading to changes in gene expression.[34]

-

Rac1 Activation: The complex has also been shown to activate Rac1, another small GTPase.[35][36] This can lead to a transient increase in ROS levels via NADPH oxidase, suggesting a potential feedback loop.[36]

This novel signaling function links the process of DNA damage repair directly to cellular responses, including inflammation and immune activation.[32][35] For instance, 8-oxoG-driven signaling can activate dendritic cells, contributing to both innate and adaptive immune responses under conditions of oxidative stress.[35]

Conclusion

8-Oxoguanine is a ubiquitous and highly significant lesion that serves as a direct indicator of oxidative DNA damage. Its formation, primarily driven by reactive oxygen species, poses a constant threat to genomic stability. The development of sensitive and specific analytical methods has been crucial for establishing 8-oxoG as a reliable biomarker in preclinical and clinical research. Furthermore, the discovery of its role in cellular signaling pathways, linking DNA repair to broader cellular responses, opens new avenues for understanding disease pathogenesis and for the development of novel therapeutic strategies. For professionals in drug development, monitoring 8-oxoG levels can provide valuable insights into the oxidative effects of new chemical entities and the efficacy of antioxidant therapies. A thorough understanding of the multifaceted biology of 8-oxoguanine is therefore indispensable for advancing research in oxidative stress and related diseases.

References

- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 6. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanisms of formation of 8-oxoguanine due to reactions of one and two OH* radicals and the H2O2 molecule with guanine: A quantum computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational Study of Oxidation of Guanine by Singlet Oxygen (1 Δg ) and Formation of Guanine:Lysine Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Formation of 8-hydroxy(deoxy)guanosine and generation of strand breaks at guanine residues in DNA by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Springer Nature Experiments [experiments.springernature.com]

- 24. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. books.rsc.org [books.rsc.org]

- 26. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]

- 27. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. researchgate.net [researchgate.net]

- 32. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Repair pathways for processing of 8-oxoguanine in DNA by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Oxidized base 8-oxoguanine, a product of DNA repair processes, contributes to dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 8-Oxoguanine Lesions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxoguanine (8-oxoG), a primary product of oxidative DNA damage, stands as a critical lesion with profound biological implications. Initially recognized for its potent mutagenicity, driving G:C to T:A transversion mutations, emerging evidence has unveiled its multifaceted role in cellular physiology and pathology.[1] This technical guide provides a comprehensive overview of the biological significance of 8-oxoG, from its chemical formation and mutagenic consequences to its intricate repair mechanisms via the Base Excision Repair (BER) pathway. Furthermore, this document delves into the dual nature of 8-oxoG, not only as a marker of cellular distress but also as a dynamic signaling molecule and a potential epigenetic mark. We explore its involvement in the etiology of cancer and neurodegenerative diseases, and its emerging role in modulating gene expression and inflammatory responses. This guide also offers a compilation of quantitative data, detailed experimental protocols for the detection and study of 8-oxoG, and visual representations of key pathways to serve as a valuable resource for the scientific community.

Formation and Mutagenic Potential of 8-Oxoguanine

8-Oxoguanine, also known as 8-hydroxyguanine (8-OHG), is one of the most common and extensively studied DNA lesions.[1] It primarily forms through the reaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA. ROS, such as the hydroxyl radical (•OH), are generated as byproducts of normal cellular metabolism, particularly mitochondrial respiration, and their production is exacerbated by exposure to ionizing radiation and various chemical agents.[2]

The mutagenic threat of 8-oxoG lies in its ambiguous base-pairing properties. During DNA replication, its altered chemical structure allows it to mispair with adenine (B156593) (A) in addition to its correct pairing with cytosine (C).[2] This mispairing, if not corrected, leads to a G:C to T:A transversion mutation in the subsequent round of replication, a mutational signature frequently observed in human cancers.[3][4]

The GO System: Cellular Defense Against 8-Oxoguanine

To counteract the deleterious effects of 8-oxoG, cells have evolved a sophisticated defense mechanism known as the GO (Guanine Oxidation) system, which is a specialized branch of the Base Excision Repair (BER) pathway. This system involves a coordinated action of several key enzymes:

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): This is the primary enzyme responsible for recognizing and excising 8-oxoG when it is paired with cytosine (8-oxoG:C). OGG1 is a bifunctional glycosylase, meaning it not only cleaves the N-glycosidic bond to remove the damaged base but also possesses an AP lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.[4]

-

MUTYH (MutY Homolog): If DNA replication occurs before OGG1 can remove the 8-oxoG lesion, an adenine may be incorporated opposite it, forming an 8-oxoG:A mismatch. MUTYH is a DNA glycosylase that specifically recognizes and removes the misincorporated adenine from this pair, initiating a repair process that allows for the correct insertion of a cytosine.[5]

-

MTH1 (MutT Homolog 1): This enzyme functions in the nucleotide pool, sanitizing it by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP. This action prevents the incorporation of oxidized guanine precursors into the DNA during replication, thus reducing the overall burden of 8-oxoG lesions.[3]

The Dual Role of 8-Oxoguanine: Lesion and Signal

While traditionally viewed as a detrimental lesion, recent research has illuminated a more nuanced role for 8-oxoG in cellular processes.

8-Oxoguanine in Cellular Signaling

The repair of 8-oxoG by OGG1 is not merely a housekeeping function but is also linked to the activation of cellular signaling pathways. The binding of OGG1 to 8-oxoG lesions can trigger downstream signaling cascades, including the activation of small GTPases like Ras and Rac1. This suggests that the presence and repair of 8-oxoG can act as a signal to modulate cellular responses to oxidative stress.

8-Oxoguanine as a Potential Epigenetic Mark

There is growing evidence to suggest that 8-oxoG may function as an epigenetic modification. Its formation can be targeted to specific genomic regions, such as gene promoters, where it can influence chromatin structure and gene transcription. The interaction of OGG1 with 8-oxoG in these regulatory regions can recruit transcription factors and other chromatin-modifying enzymes, thereby modulating gene expression. This role is particularly prominent in the regulation of inflammatory responses.[6]

Clinical Significance of 8-Oxoguanine

The accumulation of 8-oxoG is implicated in the pathogenesis of numerous human diseases.

Cancer

Given its mutagenic nature, it is not surprising that elevated levels of 8-oxoG are frequently observed in various types of cancer. The G:C to T:A transversions induced by 8-oxoG can lead to mutations in critical tumor suppressor genes and oncogenes, contributing to tumorigenesis.[4] Consequently, the levels of 8-oxoG in tissues and bodily fluids are being investigated as potential biomarkers for cancer risk and prognosis.[7]

Neurodegenerative Diseases

The brain, with its high metabolic rate and oxygen consumption, is particularly vulnerable to oxidative stress. Increased levels of 8-oxoG have been detected in the brains of patients with neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[8][9] The accumulation of 8-oxoG in both nuclear and mitochondrial DNA of neurons is thought to contribute to neuronal dysfunction and cell death.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to 8-Oxoguanine.

Table 1: Levels of 8-Oxoguanine in Tissues

| Tissue Type | Condition | 8-oxoG Levels (lesions per 106 guanines) | Reference |

| Human Lymphocytes | Normal | ~1-2 | [11] |

| Rat Liver | Normal | ~1 | [12] |

| Breast Tissue | Normal | 1.34 ± 0.46 | [7] |

| Breast Tissue | Cancerous | 2.07 ± 0.95 | [7] |

| Colorectal Tissue | Normal | 1.62 ± 0.13 | [7] |

| Colorectal Tissue | Cancerous | 2.53 ± 0.15 | [7] |

Table 2: Mutational Frequency of 8-Oxoguanine

| Cell Line | Genetic Background | Mutation Frequency (%) | Predominant Mutation | Reference |

| HEK 293T | Wild-type | 1-5 | G→T | [11] |

| E. coli | Wild-type | < 1 | G→T | [3] |

| E. coli | mutY deficient | Increased 3-fold | G→T | [13] |

| Mammalian Cells | Various | 2-8 | G→T | [14] |

Table 3: Kinetic Parameters of Key BER Enzymes

| Enzyme | Substrate | Km (nM) | kcat (min-1) | Reference |

| Human OGG1 | 8-oxoG:C | ~3-10 | ~1-2 | [15] |

| Human MUTYH | 8-oxoG:A | ~5-20 | ~0.5-1.5 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 8-Oxoguanine.

Quantification of 8-Oxoguanine by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying 8-oxoG in DNA.

1. DNA Isolation:

- Homogenize tissue or cell samples in a lysis buffer containing a metal chelator (e.g., deferoxamine) to prevent artificial oxidation during the procedure.[17]

- Isolate genomic DNA using a non-phenol-based method, such as a commercially available DNA isolation kit that utilizes guanidine (B92328) thiocyanate.[17]

- Perform all steps on ice to minimize DNA degradation.

2. DNA Hydrolysis:

- Digest the purified DNA to nucleosides.

- Incubate the DNA sample with nuclease P1 at 37°C for 1 hour.

- Subsequently, add alkaline phosphatase and continue the incubation at 37°C for another hour.[18]

3. HPLC Separation:

- Inject the hydrolyzed DNA sample into an HPLC system equipped with a C18 reversed-phase column.

- Use a mobile phase gradient, typically consisting of a sodium acetate (B1210297) buffer and an organic modifier like methanol, to separate the nucleosides.[19]

4. Electrochemical Detection:

- Detect the eluted 8-oxo-2'-deoxyguanosine (8-oxo-dG) using an electrochemical detector with a glassy carbon electrode.

- Quantify the amount of 8-oxo-dG by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dG.

Quantification of 8-Oxoguanine by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for the quantification of 8-oxo-dG.

1. Sample Preparation:

- Isolate DNA as described in the HPLC-ECD protocol.

- Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.[1]

- Alternatively, urine or serum samples can be used after appropriate dilution.[20]

2. ELISA Procedure (Competitive Assay):

- Add standards and prepared samples to the wells of a microplate pre-coated with 8-oxo-dG.

- Add a specific monoclonal anti-8-oxo-dG antibody to each well. The antibody will bind to both the 8-oxo-dG in the sample and the 8-oxo-dG coated on the plate.

- Incubate the plate, then wash to remove unbound antibody.

- Add a secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary antibody.

- Incubate and wash the plate again.

- Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[21]

3. Data Analysis:

- The intensity of the color is inversely proportional to the amount of 8-oxo-dG in the sample.

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

- Determine the concentration of 8-oxo-dG in the samples by interpolating their absorbance values on the standard curve.[22]

OGG1 Activity Assay using a Fluorescent Probe

This assay measures the glycosylase activity of OGG1 in real-time using a fluorogenic DNA probe.

1. Assay Principle:

- A short, double-stranded DNA oligonucleotide probe is designed to contain an 8-oxoG lesion.

- A fluorophore and a quencher are incorporated into the probe in close proximity. When the probe is intact, the fluorescence is quenched.

- When OGG1 recognizes and cleaves the 8-oxoG lesion, the probe is incised, leading to the separation of the fluorophore and the quencher, resulting in an increase in fluorescence.[23]

2. Reaction Setup:

- Prepare a reaction mixture containing the fluorescent probe, the cell or tissue extract containing OGG1, and a reaction buffer.

- Incubate the reaction at 37°C.

3. Real-time Fluorescence Measurement:

- Monitor the increase in fluorescence over time using a fluorescence plate reader.

- The rate of fluorescence increase is directly proportional to the OGG1 activity in the sample.

4. Data Analysis:

- Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

- Compare the activity in different samples or under different experimental conditions.

Mandatory Visualizations

Caption: Formation of 8-Oxoguanine and its subsequent fate through replication or repair.

Caption: Signaling pathway initiated by the OGG1-mediated recognition of 8-Oxoguanine.

Caption: Experimental workflow for the quantification of 8-Oxoguanine in biological samples.

References

- 1. agrisera.com [agrisera.com]

- 2. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA | Springer Nature Experiments [experiments.springernature.com]

- 3. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]

- 4. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Oxoguanine causes neurodegeneration during MUTYH-mediated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel HPLC procedure for the analysis of 8-oxoguanine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 8-Oxo-2′-deoxyguanosine replication in mutational hot spot sequences of the p53 gene in human cells is less mutagenic than that of the corresponding formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. nwlifescience.com [nwlifescience.com]

- 22. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

8-Oxoguanine: An In-Depth Technical Guide to its Role as a Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The accurate measurement of oxidative stress is therefore paramount in both basic research and clinical drug development. 8-Oxoguanine (8-oxoGua), a primary product of oxidative DNA damage, has emerged as a robust and reliable biomarker for assessing the extent of this physiological stress. This technical guide provides a comprehensive overview of 8-oxoguanine, including its formation, the detailed methodologies for its detection and quantification, and its role in cellular signaling pathways.

Introduction to 8-Oxoguanine

Guanine (B1146940) is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[1] Reactive oxygen species, such as the hydroxyl radical, can attack the C8 position of guanine, leading to the formation of 7,8-dihydro-8-oxoguanine, commonly known as 8-oxoguanine (8-oxoGua) or its nucleoside derivative, 8-oxo-2'-deoxyguanosine (8-oxodG).[2] The presence of 8-oxoguanine in DNA can lead to G:C to T:A transversion mutations if not repaired, highlighting its pro-mutagenic potential.[2] Beyond its role as a marker of DNA damage, emerging evidence suggests that 8-oxoguanine and its repair machinery are actively involved in the regulation of gene expression and cellular signaling.[3][4]

Data Presentation: Quantitative Levels of 8-Oxoguanine

The concentration of 8-oxoguanine and its derivatives can be measured in various biological samples, with urine, plasma, and tissue homogenates being the most common. The levels of these biomarkers can vary based on the sample type, the analytical method used, and the physiological state of the individual. The following tables summarize representative quantitative data from the literature.

Table 1: 8-oxodG Levels in Human Urine

| Population/Condition | Analytical Method | Mean Concentration (ng/mg creatinine) | Reference(s) |

| Healthy Adults (BMI ≤ 25) | Chemical Analysis | 3.9 | [5] |

| Healthy Japanese Individuals | HPLC-ECD | Variable, used for correlation | [6] |

| Smokers | HPLC-ECD | 1.95 µmol/mol creatinine (B1669602) | [7] |

| Non-smokers | HPLC-ECD | 1.62 µmol/mol creatinine | [7] |

| Gastric Cancer Patients | HPLC-ECD | 22.29 nmol/mmol creatinine | [8] |

| Healthy Controls (Gastric Cancer Study) | HPLC-ECD | 2.49 nmol/mmol creatinine | [8] |

Table 2: 8-oxodG Levels in Human Plasma/Serum

| Population/Condition | Analytical Method | Mean Concentration | Reference(s) |

| Healthy Controls | ELISA | 0.157 ± 0.038 ng/mL | [7] |

| Systemic Lupus Erythematosus (SLE) Patients | ELISA | 0.641 ± 0.207 ng/mL | [7] |

| Type 2 Diabetic Patients | Monoclonal Antibody-based Assay | 5.03 ± 0.69 nM | [7] |

| Healthy Controls (Diabetes Study) | Monoclonal Antibody-based Assay | 0.96 ± 0.15 nM | [7] |

Table 3: 8-oxoGua Levels in Animal Tissues

| Animal Model | Tissue | Condition | 8-oxoGua Level | Reference(s) |

| Prematurely Aging OXYS Rats (2 months) | Liver | - | 2.4-fold higher than Wistar rats | [9] |

| Prematurely Aging OXYS Rats (18 months) | Liver | - | 1.5-fold higher than Wistar rats | [9] |

| Prematurely Aging OXYS Rats (2 months) | Lung | - | 2.0-fold higher than Wistar rats | [9] |

| Prematurely Aging OXYS Rats (18 months) | Lung | - | 1.7-fold higher than Wistar rats | [9] |

| Newborn Mice | Liver | Hypoxia + 100% O2 Reoxygenation | Linear increase with reoxygenation time | [10] |

Experimental Protocols

The accurate quantification of 8-oxoguanine is critical for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standards for their sensitivity and specificity.[6][7] Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput alternative, though with potential for cross-reactivity.[6]

Protocol 1: HPLC-ECD for 8-oxodG in Urine

This protocol is a generalized procedure based on established methods.[11][12]

-

Sample Preparation:

-

Collect spot urine samples. To minimize diurnal variation, first morning voids are often preferred.

-

Centrifuge the urine at 2,000 x g for 10 minutes to remove any particulate matter.

-

For long-term storage, samples should be frozen at -80°C.

-

Prior to analysis, thaw the samples and, if necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. C18 cartridges are commonly used for this purpose.[13]

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 35 mM, pH 7.0) with a small percentage of organic modifier like acetonitrile (B52724) (e.g., 5%) is common.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]

-

Injection Volume: Inject 100 µL of the prepared sample.[13]

-

-

Electrochemical Detection:

-

Detector: An electrochemical detector with a glassy carbon working electrode.

-

Applied Potential: Set the potential to approximately +0.25 V to +0.40 V.[7] An optimal potential should be determined to maximize the signal for 8-oxodG while minimizing interference from other urinary components like uric acid.[7]

-

-

Quantification:

-

Generate a standard curve using known concentrations of 8-oxodG.

-

Quantify the 8-oxodG in the urine samples by comparing their peak areas to the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Protocol 2: LC-MS/MS for 8-oxoguanine in Plasma

This protocol provides a general workflow for the sensitive and specific quantification of 8-oxoguanine in plasma.[14][15]

-

Sample Preparation:

-

Collect blood in EDTA- or heparin-containing tubes.

-

Centrifuge at 1,000 x g for 10 minutes to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹⁵N₅-labeled 8-oxodG).

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase.

-

-

Liquid Chromatography:

-

LC System: A UHPLC or HPLC system.

-

Column: A reversed-phase C18 or HILIC column.

-

Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-oxodG (e.g., m/z 284 → 168) and the internal standard.[16]

-

-

Quantification:

-

Construct a calibration curve using standards prepared in a similar matrix.

-

Calculate the concentration of 8-oxodG in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Protocol 3: ELISA for 8-OHdG in Urine

This protocol is a generalized procedure for a competitive ELISA.[1][17][18][19]

-

Reagent and Sample Preparation:

-

Bring all reagents and samples to room temperature.

-

Prepare the 8-OHdG standards by serial dilution to create a standard curve.

-

Dilute urine samples in the provided sample diluent. A starting dilution of 1:20 is often recommended.[1]

-

-

Assay Procedure:

-

Add 50 µL of the standards and diluted samples to the wells of the 8-OHdG pre-coated microplate.

-

Add 50 µL of the primary anti-8-OHdG monoclonal antibody to each well (except the blank).

-

Incubate for 1 hour at room temperature.

-

Wash the plate multiple times (e.g., 6 times) with the provided wash buffer.

-

Add 100 µL of the HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate again as described above.

-

Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of the stop solution. The color will change from blue to yellow.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.

-

Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Biological Roles

Beyond being a passive marker of DNA damage, 8-oxoguanine and its repair enzyme, 8-oxoguanine DNA glycosylase 1 (OGG1), are active participants in cellular signaling.

OGG1-Mediated Base Excision Repair (BER)

The primary repair pathway for 8-oxoguanine in DNA is the Base Excision Repair (BER) pathway, initiated by OGG1.[20] OGG1 recognizes and excises the 8-oxoG base, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.

Activation of Ras-MAPK Signaling

Recent studies have revealed a novel signaling role for the OGG1-8-oxoG complex. After excising 8-oxoG from DNA, OGG1 can bind to the free 8-oxoG base. This complex then acts as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[21][22] This activation of Ras triggers the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of MEK and ERK, and ultimately influencing gene expression related to cell proliferation, differentiation, and survival.[5][22]

Modulation of NF-κB Signaling

The OGG1-8-oxoG axis also plays a significant role in the inflammatory response through the modulation of the NF-κB signaling pathway. The presence of 8-oxoguanine in the promoter regions of pro-inflammatory genes can facilitate the binding of OGG1.[4] This OGG1 binding, in turn, can enhance the recruitment and activation of the NF-κB transcription factor, leading to the expression of inflammatory cytokines and chemokines.[23][24][25] This suggests a direct link between oxidative DNA damage and the inflammatory response.

Conclusion

8-Oxoguanine is a well-established and clinically relevant biomarker of oxidative stress. Its quantification in biological samples provides valuable insights into the extent of oxidative damage and can be a useful tool in disease diagnosis, prognosis, and the evaluation of therapeutic interventions. The choice of analytical method should be guided by the specific research question, required sensitivity, and sample throughput. Furthermore, the expanding understanding of the roles of 8-oxoguanine and OGG1 in cellular signaling pathways opens up new avenues for research into the intricate connections between DNA damage, repair, and cellular responses, with potential implications for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

- 1. agrisera.com [agrisera.com]

- 2. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxidized Guanine Base Lesions Function in 8-Oxoguanine DNA Glycosylase-1-mediated Epigenetic Regulation of Nuclear Factor κB-driven Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Oxidation of guanine in liver and lung DNA of prematurely aging OXYS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation of 8-oxoguanine in liver DNA during hyperoxic resuscitation of newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lirias.kuleuven.be [lirias.kuleuven.be]

- 16. researchgate.net [researchgate.net]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]

- 19. genox.com [genox.com]

- 20. Enzymatically inactive OGG1 binds to DNA and steers base excision repair toward gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cellular Repair Mechanisms for 8-Oxoguanine Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most abundant and mutagenic DNA lesions generated by reactive oxygen species (ROS), posing a significant threat to genomic integrity. If left unrepaired, 8-oxoG can lead to G:C to T:A transversion mutations, which are implicated in carcinogenesis and various age-related diseases. Eukaryotic cells have evolved a sophisticated network of repair mechanisms to counteract the deleterious effects of 8-oxoG. This technical guide provides a comprehensive overview of the core cellular repair pathways for 8-oxoG, with a focus on the Base Excision Repair (BER) pathway, the roles of key enzymatic players including OGG1, MUTYH, and MTH1, and the involvement of alternative repair systems. Detailed experimental protocols for studying 8-oxoG repair and quantitative data on repair efficiency are presented to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development.

Introduction: The Challenge of 8-Oxoguanine

Endogenous metabolic processes and exogenous agents constantly expose cells to ROS, leading to oxidative DNA damage. Guanine, being the most easily oxidized of the four DNA bases, is particularly susceptible to modification, with 8-oxoG being a primary and stable product. The mutagenic potential of 8-oxoG arises from its ability to adopt a syn conformation, which allows it to mispair with adenine (B156593) during DNA replication. This mispairing, if not corrected, results in a permanent G:C to T:A transversion mutation in the subsequent round of replication. To safeguard the genome, cells employ a multi-pronged defense strategy against 8-oxoG, which includes:

-

Sanitization of the nucleotide pool: Preventing the incorporation of oxidized precursors into DNA.

-

Direct repair of 8-oxoG in DNA: Excising the lesion from the DNA backbone.

-

Post-replicative repair: Correcting mismatches that arise from replication errors at 8-oxoG sites.

The "GO" System: A Three-Tiered Defense

The primary defense against 8-oxoG-induced mutations is often referred to as the "GO" system, comprising three key enzymes: MTH1, OGG1, and MUTYH.

MTH1 (NUDT1): Sanitizing the Nucleotide Pool

The first line of defense occurs before the damaged nucleotide is even incorporated into the DNA. The enzyme MutT Homolog 1 (MTH1), also known as Nudix Hydrolase 1 (NUDT1), plays a crucial role in sanitizing the deoxynucleoside triphosphate (dNTP) pool.[1][2] MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA by DNA polymerases.[2] This enzymatic activity is critical, as cancer cells often exhibit dysfunctional redox regulation, leading to increased ROS production and a greater reliance on MTH1 to prevent the incorporation of oxidized dNTPs.[3]

OGG1: The Primary 8-oxoG Glycosylase

Once 8-oxoG is present in the DNA, 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for its recognition and removal.[4][5][6] OGG1 is a bifunctional DNA glycosylase that initiates the Base Excision Repair (BER) pathway. It first cleaves the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[6][7] OGG1 also possesses a weak AP lyase activity, which can incise the DNA backbone 3' to the AP site.[7] However, this lyase activity is often inefficient, and subsequent processing by AP endonuclease 1 (APE1) is typically required.[7]

MUTYH: Correcting the Mispair

If 8-oxoG escapes repair by OGG1 before DNA replication, DNA polymerases can misincorporate an adenine opposite the lesion, forming an 8-oxoG:A mismatch.[8][9][10] The MUTY homolog (MUTYH) DNA glycosylase specifically recognizes and removes the undamaged adenine from this mispair.[8][9] This action creates an AP site opposite the 8-oxoG, which is then processed by the BER machinery to correctly insert a cytosine, restoring the original 8-oxoG:C pair. This provides another opportunity for OGG1 to excise the 8-oxoG lesion.[8] Defects in MUTYH are associated with an inherited colorectal cancer syndrome known as MUTYH-associated polyposis (MAP).[8][9]

The Base Excision Repair (BER) Pathway for 8-oxoG

The BER pathway is the central mechanism for repairing 8-oxoG damage. It can proceed through two main sub-pathways: short-patch BER and long-patch BER.

-

Short-Patch BER: This is the predominant pathway for 8-oxoG repair.[11][12] Following the actions of OGG1 and APE1, DNA polymerase β (Pol β) adds a single cytosine nucleotide to the gap and removes the 5'-deoxyribose phosphate (B84403) (dRP) flap. The final nick is sealed by DNA ligase III/XRCC1 complex.[12]

-

Long-Patch BER: This pathway is utilized when the 5'-dRP terminus is resistant to Pol β's lyase activity. In this case, a longer patch of 2-10 nucleotides is synthesized by DNA polymerases δ or ε, facilitated by Proliferating Cell Nuclear Antigen (PCNA). Flap endonuclease 1 (FEN1) removes the displaced DNA flap, and DNA ligase I seals the nick.[11][13]

Alternative Repair Pathways for 8-Oxoguanine

While BER is the primary repair pathway, other mechanisms can contribute to the processing of 8-oxoG lesions.

Mismatch Repair (MMR)

The MMR system, which typically corrects replication errors, has been shown to recognize and process 8-oxoG:A mismatches.[14] The MSH2-MSH6 heterodimer (MutSα) can bind to the mismatch, initiating a repair cascade that involves the removal of a segment of the newly synthesized strand containing the adenine. However, the efficiency of MMR in processing 8-oxoG-containing mismatches appears to be lower than that of the dedicated BER pathway.[14]

Transcription-Coupled Repair (TCR)

Transcription-coupled repair is a sub-pathway of nucleotide excision repair (NER) that preferentially removes lesions from the transcribed strand of active genes. There is evidence to suggest that 8-oxoG lesions can be recognized and repaired in a transcription-coupled manner.[15] This process may involve the stalling of RNA polymerase at the lesion, which then recruits NER factors to initiate repair.

Quantitative Data on 8-Oxoguanine and its Repair

The following tables summarize key quantitative data related to 8-oxoG levels and the efficiency of its repair mechanisms.

Table 1: Steady-State Levels of 8-Oxoguanine in DNA

| Cell/Tissue Type | 8-oxoG Lesions per 106 Guanines | Reference(s) |

| Human Lymphocytes | 2-3 | [16] |

| Human Breast Cancer Tissue | 2.07 ± 0.95 | [17] |

| Human Colorectal Cancer Tissue | 2.53 ± 0.15 | [17] |

| Mouse Liver | ~1 | [16] |

| HeLa Cells (untreated) | ~1.57 ± 0.88 | [10] |

Table 2: Kinetic Parameters of Key 8-oxoG Repair Enzymes

| Enzyme | Substrate | Km (nM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (nM-1min-1) | Reference(s) |

| Human OGG1 | 8-oxoG:C | 1.1 ± 0.2 | 1.3 ± 0.1 | 1.18 | [18] |

| Human OGG1 | 8-oxoG:G | 10.3 ± 1.5 | 0.2 ± 0.02 | 0.019 | [18] |

| Human MUTYH | 8-oxoG:A | 5.4 ± 1.2 | 0.12 ± 0.01 | 0.022 | [8] |

| MTH1 (Human) | 8-oxo-dGTP | ~2.5 µM | ~1200 | ~480 | [1] |

Table 3: Fidelity of DNA Polymerases at 8-Oxoguanine Lesions

| DNA Polymerase | Nucleotide Incorporation Preference (C:A) | Bypass Efficiency (relative to G) | Reference(s) |

| Yeast Pol δ | 3:1 | ~25% | [19][20] |

| Yeast Pol η | 20:1 | ~10-fold higher than Pol δ | [8][19] |

| Human Pol β | 2:1 | - | [19] |

| Human Pol κ | 1:1 to 1:3 | - | [19] |

Experimental Protocols for Studying 8-Oxoguanine Repair

This section provides detailed methodologies for key experiments used to investigate 8-oxoG damage and repair.

Comet Assay (Single-Cell Gel Electrophoresis) for 8-oxoG Detection

The comet assay is a sensitive method for detecting DNA strand breaks and, when modified with lesion-specific enzymes, can quantify specific DNA lesions like 8-oxoG.[19][21][22]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" tail. The intensity of the tail is proportional to the amount of DNA damage. To detect 8-oxoG, nucleoids are treated with OGG1, which introduces breaks at the sites of the lesion, increasing the comet tail moment.[21]

Detailed Methodology:

-

Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 105 cells/mL.

-

Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

-

Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100) for 1 hour at 4°C.

-

Enzyme Treatment: Wash the slides three times for 5 minutes each with enzyme buffer (40 mM HEPES-KOH pH 8.0, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA). Drain excess buffer and add 50 µL of OGG1 (or buffer only for control) to each slide. Cover with a coverslip and incubate in a humidified chamber at 37°C for 30-60 minutes.

-

Alkaline Unwinding and Electrophoresis: Remove the coverslips and place the slides in an electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes. Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment. The net 8-oxoG-specific breaks are calculated by subtracting the values from the buffer-only treated slides from the OGG1-treated slides.

LC-MS/MS for Quantification of 8-Oxoguanine in DNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of 8-oxoG in DNA.[5][9][23]

Principle: DNA is extracted and enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by liquid chromatography, and the eluting compounds are ionized and detected by a tandem mass spectrometer. 8-oxoG is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Detailed Methodology:

-

DNA Extraction: Extract genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit), ensuring minimal oxidative damage during the process by including antioxidants like desferrioxamine.

-

DNA Hydrolysis: Digest 10-50 µg of DNA to deoxynucleosides using a mixture of nuclease P1 and alkaline phosphatase. A typical reaction contains DNA in 20 mM sodium acetate (B1210297) (pH 5.2) incubated with nuclease P1 at 37°C for 2 hours, followed by the addition of Tris-HCl (pH 8.5) and alkaline phosphatase and incubation for another 2 hours at 37°C.

-

Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove interfering substances and enrich for 8-oxoG.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the hydrolyzed sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific transition of the protonated molecular ion of 8-oxodG ([M+H]+, m/z 284.1) to its characteristic product ion (m/z 168.1, corresponding to the 8-oxoguanine base).

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., [15N5]-8-oxodG) added before the hydrolysis step to correct for sample loss and matrix effects. Generate a standard curve using known concentrations of 8-oxodG to quantify the amount in the sample. Express the results as the number of 8-oxoG lesions per 106 or 108 guanines.

Single-Nucleotide Incorporation Assay for DNA Polymerase Fidelity

This assay is used to determine the efficiency and fidelity of DNA polymerases when bypassing an 8-oxoG lesion.

Principle: A short, radiolabeled or fluorescently labeled DNA primer is annealed to a template strand containing a single, site-specific 8-oxoG lesion. A DNA polymerase is added along with a single type of dNTP (dATP, dCTP, dGTP, or dTTP). The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the amount of primer extension is quantified to determine the rate of incorporation of that specific nucleotide opposite the lesion.

Detailed Methodology:

-

Oligonucleotide Preparation: Synthesize and purify a template oligonucleotide containing a single 8-oxoG lesion at a defined position. Synthesize and purify a corresponding primer that is shorter than the template, with its 3' end positioned just before the lesion. Label the 5' end of the primer with 32P using T4 polynucleotide kinase or with a fluorescent dye.

-

Primer-Template Annealing: Anneal the labeled primer to the 8-oxoG-containing template by mixing them in a 1:1.5 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Incorporation Reaction: Set up the reaction in a buffer containing the annealed primer-template, the DNA polymerase of interest, and a single dNTP at varying concentrations. The reaction buffer typically contains Tris-HCl, MgCl2, DTT, and BSA. Incubate the reaction at the optimal temperature for the polymerase for a defined period, ensuring that the reaction is in the linear range (less than 20% of the primer is extended).

-

Reaction Quenching: Stop the reaction by adding an equal volume of a stop solution containing formamide, EDTA, and loading dyes (e.g., bromophenol blue and xylene cyanol).

-

PAGE and Analysis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel (containing urea). Visualize the bands by autoradiography (for 32P) or fluorescence imaging. Quantify the intensity of the unextended primer and the extended product bands.

-

Kinetic Analysis: Plot the initial velocity of nucleotide incorporation against the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each nucleotide. The fidelity of the polymerase is calculated as the ratio of the incorporation efficiency (Vmax/Km) of the correct nucleotide (dCTP) to that of the incorrect nucleotide (dATP).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in 8-oxoG repair.

References

- 1. Global and transcription-coupled repair of 8-oxoG is initiated by nucleotide excision repair proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Error-prone replication of oxidatively damaged DNA by a high-fidelity DNA polymerase. | UCSF Medical Education [meded.ucsf.edu]

- 5. Team:Vanderbilt/Experiments/LCMS - 2016.igem.org [2016.igem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. The efficiency and fidelity of 8-oxo-guanine bypass by DNA polymerases delta and eta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of OGG1 variants in the repair of pro-oxidant-induced 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of base excision repair of 8-oxoguanine by the nucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 8-Oxoguanine in Carcinogenesis and Aging: From Mutagenic Lesion to Therapeutic Target

An in-depth technical guide on the role of 8-Oxoguanine in carcinogenesis and aging for researchers, scientists, and drug development professionals.

Introduction

8-Oxoguanine (8-oxoG), a major product of oxidative DNA damage, stands at the crossroads of carcinogenesis and aging.[1][2] Formed by the attack of reactive oxygen species (ROS) on guanine (B1146940) bases in DNA and the nucleotide pool, this lesion is a double-edged sword.[1] Its mispairing properties can lead to mutations that drive cancer, while its accumulation can also trigger cell death pathways that eliminate potentially cancerous cells.[1] This guide provides a comprehensive overview of the multifaceted role of 8-oxoG, its intricate repair mechanisms, and the signaling pathways it governs, offering insights for researchers and drug development professionals.

Formation and Repair of 8-Oxoguanine

8-oxoG can arise through two primary mechanisms: the direct oxidation of guanine within the DNA strand or the incorporation of oxidized deoxyguanosine triphosphate (8-oxo-dGTP) from the nucleotide pool during DNA replication.[1][3] To counteract the deleterious effects of 8-oxoG, cells have evolved a sophisticated three-tiered defense system known as the GO system.[4][5]

-

MTH1 (NUDT1): Sanitizing the Nucleotide Pool. The MTH1 (MutT Homolog 1) protein, also known as NUDT1, acts as a critical gatekeeper by hydrolyzing 8-oxo-dGTP into 8-oxo-dGMP, preventing its incorporation into DNA.[5][6][7] Cancer cells, often characterized by high levels of ROS, exhibit increased expression of MTH1 to survive.[1][8]

-

OGG1: Excising 8-oxoG from DNA. 8-oxoguanine DNA glycosylase (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG paired with cytosine from the DNA backbone through the base excision repair (BER) pathway.[4][9]

-

MUTYH: Correcting Mispairs. If DNA replication occurs before OGG1 can remove the lesion, adenine (B156593) may be incorrectly incorporated opposite 8-oxoG. The MUTYH (MutY Homolog) DNA glycosylase recognizes this mismatch and removes the adenine, initiating a subsequent repair process to restore the correct base pair.[1][4]

Quantitative Data on 8-Oxoguanine Levels

The levels of 8-oxoG are a critical indicator of oxidative stress and have been shown to be elevated in various cancers and with increasing age. The following tables summarize quantitative data from various studies.

Table 1: 8-Oxoguanine Levels in Cancer Tissues vs. Normal Tissues

| Cancer Type | 8-oxo-dG/10^5 dG in Cancer Tissue (Mean ± SD) | 8-oxo-dG/10^5 dG in Normal/Control Tissue (Mean ± SD) | Reference |

| Breast Cancer | 2.07 ± 0.95 | 1.34 ± 0.46 | [2] |

| Breast Cancer | 10.7 ± 15.5 | 6.3 ± 6.8 (surrounding tissue) | [2] |

| Colorectal Cancer | 2.53 ± 0.15 | 1.62 ± 0.13 | [2] |

| Colorectal Cancer | 49 | 21 | [2] |

| Colorectal Cancer | 1.34 ± 0.11 | 0.64 ± 0.05 | [2] |

| Colorectal Cancer | 2.4 ± 1.1 | 1.6 ± 0.6 | [2] |

| Gastric Cancer | Significantly Increased | - | [10] |

| Brain Tumors (High-grade gliomas) | Most Obvious Accumulation | - | [11] |

Table 2: Age-Dependent Accumulation of 8-Oxoguanine in Rat Tissues

| Tissue | 8-oxo-dGsn/10^6 dGsn (Age in months) | 8-oxo-Gsn/10^6 Gsn (Age in months) | Reference |

| 9 months | 16 months | 9 months | |

| Brain (Hippocampus) | ~2.5 | ~4.0 | ~5.0 |

| Brain (Cerebral Cortex) | ~2.0 | ~3.5 | ~4.0 |

| Brain (Cerebellum) | ~1.8 | ~3.0 | ~3.5 |

| Liver | ~1.5 | ~3.0 | ~3.0 |

| Kidneys | ~1.2 | ~2.5 | ~2.5 |

| Testes | ~1.0 | ~2.0 (up to 30 months) | ~2.0 |

| Urinary Levels (Normalized to Creatinine) | 16 months | 30 months | 16 months |

| 8-oxo-dGsn | Relatively Low | Significantly Increased | - |

| 8-oxo-Gsn | Relatively Low | Significantly Increased (~4x 8-oxo-dGsn) | - |

Experimental Protocols

Accurate measurement of 8-oxoG is crucial for research in this field. The following are detailed methodologies for two key experimental techniques.

Protocol 1: Detection of 8-Oxoguanine by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for quantifying 8-oxoG and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxo-dG).[12][13][14]

Materials:

-

DNA extraction kit (Phenol-chloroform or chaotropic NaI method recommended to minimize artificial oxidation)[13][15]

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., 50 mM sodium phosphate (B84403) buffer, pH 5.5, with 10% methanol)[5]

-

8-oxo-dG and dG standards

Procedure:

-

DNA Extraction: Extract genomic DNA from cells or tissues using a method that minimizes oxidative damage during isolation. The use of chaotropic agents like sodium iodide (NaI) is preferred over phenol-based methods to reduce artifactual oxidation.[13][15]

-

DNA Digestion:

-

Digest 10-50 µg of DNA with nuclease P1 at 37°C for 1-2 hours to break it down into individual deoxynucleotides.

-

Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleotides to deoxynucleosides.

-

-

Sample Preparation: Filter the digested sample through a 0.22 µm filter to remove any particulate matter.

-

HPLC-ECD Analysis:

-